molecular formula C7H7FN2O3 B580436 4-Fluoro-2-methoxy-5-nitroaniline CAS No. 1075705-01-9

4-Fluoro-2-methoxy-5-nitroaniline

Cat. No. B580436
M. Wt: 186.142
InChI Key: FYSIGSQCZXQTIH-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

4-Fluoro-2-methoxyaniline (2.4 g, 17.00 mmol) was added portionwise to concentrated H2SO4 (15 mL) which was cooled in a ice/water bath, and where the temperature was kept below 15° C. during the addition. The mixture was stirred until all the solid that formed had dissolved. KNO3 (0.815 mL, 17.00 mmol) was added portionwise such that the temperature was maintained below 10° C. The mixture was stirred overnight and then poured onto ice/water. The mixture was basified with concentrated NH4OH. The resulting solid was filtered off and then dissolved in CH2Cl2, washed with water, dried (Na2SO4) and concentrated onto silica. Purification by FCC, eluting with 50-0% heptane in CH2Cl2 gave the title compound (2.450 g, 77%) as a yellow crystalline solid; 1H NMR: 3.91 (3H, s), 5.21 (2H, s), 7.03 (1H, d), 7.35 (1H, d); m/z: ES+ MH+ 187.4.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.815 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([O:9][CH3:10])[CH:3]=1.OS(O)(=O)=O.[N+:16]([O-])([O-:18])=[O:17].[K+].[NH4+].[OH-]>>[F:1][C:2]1[C:8]([N+:16]([O-:18])=[O:17])=[CH:7][C:5]([NH2:6])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)OC
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.815 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until all the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a ice/water bath
ADDITION
Type
ADDITION
Details
where the temperature was kept below 15° C. during the addition
CUSTOM
Type
CUSTOM
Details
that formed
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured onto ice/water
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with 50-0% heptane in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(N)C=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.